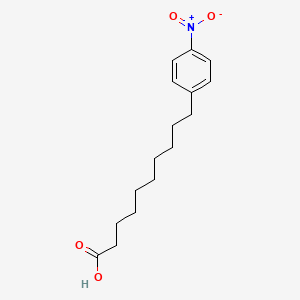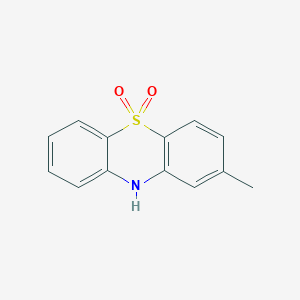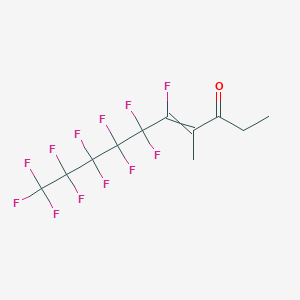
Methyl 4-methyl-3,5-dioxocyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methyl-3,5-dioxocyclohexane-1-carboxylate is an organic compound with the molecular formula C9H12O4. It is a derivative of cyclohexane, featuring two ketone groups at positions 3 and 5, a methyl group at position 4, and a carboxylate ester group at position 1. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-3,5-dioxocyclohexane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methyl-3,5-dioxocyclohexanone with methanol in the presence of an acid catalyst to form the ester linkage . The reaction is usually carried out at room temperature and requires careful control of the pH to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems allows for precise control of reaction parameters, leading to consistent product quality. The purification of the compound is typically achieved through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3,5-dioxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester or amide derivatives .
Scientific Research Applications
Methyl 4-methyl-3,5-dioxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-3,5-dioxocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,5-dioxocyclohexane-1-carboxylate
- Methyl 4-allyl-3,5-dioxo-1-cyclohexanecarboxylate
- 2,2-Dimethylcyclohexane-1,3-dione
- 5,5-Dimethylcyclohexane-1,3-dione
Uniqueness
Methyl 4-methyl-3,5-dioxocyclohexane-1-carboxylate is unique due to the presence of the methyl group at position 4, which can influence its reactivity and interactions compared to other similar compounds.
Properties
CAS No. |
61040-85-5 |
|---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
methyl 4-methyl-3,5-dioxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H12O4/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
XZVKZZDPRGNIHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)CC(CC1=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8,9-Dimethoxy-4-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14590036.png)
![2(5H)-Furanone, 3-methoxy-4-[[(4-oxo-2-azetidinyl)thio]methyl]-](/img/structure/B14590043.png)
![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine]](/img/structure/B14590047.png)






